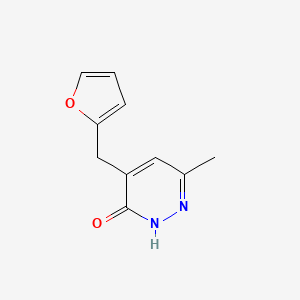

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one

説明

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a furylmethyl substituent at the 4-position and a methyl group at the 6-position of the pyridazinone core. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol and a CAS registry number of 1160264-07-2 .

Pyridazinones are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions.

特性

IUPAC Name |

5-(furan-2-ylmethyl)-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-5-8(10(13)12-11-7)6-9-3-2-4-14-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFNDVMRLHAESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243030 | |

| Record name | 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-07-2 | |

| Record name | 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route Overview

The synthesis of 4-(2-furylmethyl)-6-methylpyridazin-3(2H)-one primarily involves the condensation of a suitable pyridazinone precursor with furfural under basic conditions, followed by acidification and crystallization to isolate the product.

Detailed Preparation Procedure

- Compound 1 (a pyridazinone precursor): 3.36 g (30 mmol)

- Furfural: 2.48 mL (30 mmol)

- 5% Potassium hydroxide (KOH) solution in ethanol: 35 mL

Dissolution: The pyridazinone precursor (compound 1) is dissolved in 35 mL of 5% KOH solution prepared in ethanol to create a basic reaction medium.

Addition and Reflux: Furfural (2.48 mL, 30 mmol) is added to the solution, and the mixture is refluxed for 4 hours. This step facilitates the nucleophilic addition and cyclization reactions necessary to form the pyridazinone ring substituted with the furylmethyl group.

Concentration: After reflux, partial removal of the solvent concentrates the reaction mixture.

Acidification and Precipitation: The concentrated solution is poured into ice water and acidified with 2 M hydrochloric acid until the pH reaches 2. This acidification step precipitates the target compound.

Isolation and Purification: The precipitated solid is collected by filtration and recrystallized from ethyl acetate to enhance purity.

- Yield: 3.51 g (62%)

- Melting point: 126–127 °C

Characterization Data

The compound was confirmed by various spectroscopic and analytical techniques:

| Technique | Data Summary |

|---|---|

| IR Spectroscopy | N–H stretch at 3124 cm⁻¹, C=O stretch at 1648 cm⁻¹ |

| ¹H NMR (DMSO-d6, 400 MHz) | Signals at δ 2.18 (methyl, 3H, singlet), 3.80 (methylene, 2H, singlet), aromatic furan protons between 6.20–7.56 ppm, NH proton at 12.76 ppm |

| ¹³C NMR (DMSO-d6, 100 MHz) | Methyl carbon at δ 20.21, methylene at 27.20, furan and pyridazinone carbons between 107.38–160.18 ppm |

| Mass Spectrometry (ESI-MS) | Molecular ion peaks at m/z 191.27 [M+H]⁺ and 213.27 [M+Na]⁺ |

| Elemental Analysis | Calculated: C 63.15%, H 5.30%, N 14.73%; Found: C 62.96%, H 5.34%, N 14.70% |

Reaction Scheme Summary

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Compound 1 + 5% KOH in EtOH + Furfural, reflux 4 h | Base-catalyzed condensation and cyclization | 62 |

| 2 | Acidification with 2 M HCl, crystallization from ethyl acetate | Precipitation and purification of product | - |

Additional Synthetic Context

- The reaction is a typical example of nucleophilic addition of hydrazine-derived pyridazinone precursors to aldehydes (furfural), followed by cyclization.

- The use of ethanol as solvent and KOH as base facilitates the reaction under mild reflux conditions.

- The acidification step is crucial for precipitating the product by protonating the pyridazinone nitrogen, reducing solubility.

- Recrystallization from ethyl acetate ensures removal of impurities and yields a pure crystalline compound suitable for further biological evaluation.

Related Synthetic Procedures for Derivatives

The same research group also described subsequent reactions of this compound (2) with various aryl amides and piperazine derivatives to form more complex pyridazinone derivatives, indicating the versatility of this intermediate in medicinal chemistry applications.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Pyridazinone precursor (compound 1) |

| Key reagent | Furfural |

| Base | 5% KOH in ethanol |

| Reaction temperature | Reflux (~78 °C for ethanol) |

| Reaction time | 4 hours |

| Work-up | Partial solvent removal, acidification (pH 2) |

| Purification | Crystallization from ethyl acetate |

| Yield | 62% |

| Product melting point | 126–127 °C |

化学反応の分析

N-Alkylation Reactions

The secondary amine group at the 2-position of the pyridazinone ring undergoes N-alkylation with electrophilic reagents. Key examples include:

Reaction with 2-Chloro-N-arylacetamides

Under reflux with potassium carbonate (KCO) in acetone, the compound reacts with 2-chloro-N-arylacetamides (4a–j) to form 2-substituted derivatives (5a–j) . Yields range from 45–78% , depending on the electron-withdrawing/donating nature of the aryl group .

General Reaction:

Reaction with 2-Chloro-1-(4-arylpiperazin-1-yl)ethanones

Similar conditions facilitate reactions with 2-chloro-1-(4-arylpiperazin-1-yl)ethanones (6a–f) , yielding tricyclic morpholinopyrones (7a–f) with enhanced steric bulk. Yields are typically lower (30–60%) due to increased steric hindrance .

Oxidation Reactions

The furan moiety undergoes selective oxidation under controlled conditions:

With Potassium Permanganate (KMnO4_44)

In acidic media, the furan ring is oxidized to a 1,4-diketone derivative (8) . This reaction is critical for modifying the electron-donating properties of the furan group .

Catalytic Oxidation with Mn Complexes

Manganese-based catalysts (e.g., [Mn(CFSO)]) in acetic acid promote C–H bond activation at the methyl group of the pyridazinone ring, forming a ketone derivative (9) .

Substitution Reactions

The pyridazinone ring participates in nucleophilic substitution at the 4- and 6-positions:

Halogenation

Treatment with phosphorus oxychloride (POCl) replaces the hydroxyl group at the 3-position with chlorine, forming 3-chloro-4-(2-furylmethyl)-6-methylpyridazine (10) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the 5-position, enhancing structural diversity.

Mechanistic Insights

-

N-Alkylation : Proceeds via an S2 mechanism, where KCO deprotonates the amine, enhancing nucleophilicity .

-

Furan Oxidation : Involves electrophilic attack on the furan ring by MnO, leading to ring opening and diketone formation .

-

C–H Activation : Mn catalysts abstract hydrogen from the methyl group, forming a radical intermediate that reacts with oxygen .

科学的研究の応用

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furylmethyl and pyridazinone moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

Substituent-Driven Bioactivity :

- The indole-substituted derivative (PDE4B inhibitor) demonstrates how bulky aromatic groups at the 4-position enhance enzyme-binding affinity .

- In contrast, the furylmethyl group in the target compound may offer moderate electronic effects but lacks confirmed bioactivity data.

Agrochemical Applications: Dioxopyritrione, a methylpyridazinone with a complex cyclohexenone side chain, acts as a herbicide by disrupting carotenoid pathways, highlighting the role of lipophilic substituents in agrochemical design .

Antibacterial Activity :

Key Observations:

- The target compound is synthesized via Knoevenagel condensation using furfuraldehyde, offering moderate yields (17–82%) depending on the substituent .

- Higher yields (e.g., 78% for 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one) are achieved through hydrazine-mediated cyclization, indicating that electron-rich aromatic aldehydes favor efficient cyclization .

Physicochemical Properties

Table 3: Thermal and Spectral Data

Key Observations:

- The C=O stretch in IR spectra is consistent across pyridazinones (~1674–1713 cm⁻¹), confirming the lactam structure .

- The furylmethyl group introduces distinct ¹H NMR signals at δ 7.32–7.50 (furan protons), absent in simpler methyl or phenyl analogs .

生物活性

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridazinone core substituted with a furan moiety, which contributes to its unique biological properties. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular, these compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these derivatives were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5a | 62.5 | E. coli |

| 5b | 78.12 | S. aureus |

These findings suggest that the furan and pyridazinone structures synergistically enhance antimicrobial activity .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated significant activity against HeLa cells, with an IC50 value indicating potent cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS), indicating potential applications in treating inflammatory disorders:

| Activity | Result |

|---|---|

| IL-1β Inhibition | Potent |

This suggests that derivatives can modulate immune responses effectively .

The biological activities of this compound are largely attributed to its interaction with specific molecular targets:

- Formyl Peptide Receptors (FPRs) : Studies indicate that pyridazinone derivatives act as agonists for FPRs, which are critical in mediating inflammatory responses. The compounds induce intracellular calcium flux in human neutrophils, demonstrating their role in chemotaxis and immune cell activation .

- Cell Cycle Regulation : The antiproliferative effects are linked to the modulation of cell cycle checkpoints and apoptosis pathways, making these compounds potential candidates for cancer therapy .

Case Studies

Several case studies highlight the efficacy of this compound in clinical and laboratory settings:

- Antimicrobial Efficacy : A study reported the successful application of this compound in treating infections caused by resistant bacterial strains, showcasing its potential as an alternative antibiotic .

- Cancer Treatment : In vitro experiments demonstrated that treatment with this compound resulted in significant tumor cell death, warranting further exploration in vivo .

Q & A

Q. What are the established synthetic routes for 4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions of substituted aldehydes or benzyl derivatives with pyridazinone precursors. For example, alkylation of 6-methylpyridazin-3(2H)-one with 2-furylmethyl halides under basic conditions (e.g., K₂CO₃ in THF) yields the target compound. Optimization includes:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR : Identifies substituent patterns (e.g., furyl protons at δ 6.2–7.4 ppm, pyridazinone methyl at δ 2.4–2.6 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and furan ring vibrations .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 219.08) .

Advanced Research Questions

Q. How can crystallographic data (e.g., unit cell parameters) inform the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals:

- Molecular packing : Monoclinic systems (e.g., space group C2/c) with intermolecular hydrogen bonding (O–H···N) stabilize the lattice .

- Torsional angles : Substituents like the furylmethyl group exhibit dihedral angles (~30–40°) that influence steric interactions .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking, van der Waals contacts) for stability predictions .

Q. What strategies are recommended for analyzing contradictory data in biological activity studies involving this compound?

- Comparative assays : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition) to isolate variables .

- Structural validation : Verify compound purity via HPLC and crystallography to rule out impurities affecting bioactivity .

- Computational modeling : Molecular docking (e.g., with formyl peptide receptors) identifies binding site discrepancies .

Q. How does the substitution pattern on the pyridazinone core influence its biological activity, based on SAR studies?

- Electron-withdrawing groups (e.g., trifluoromethyl at position 4) enhance receptor binding affinity by stabilizing charge-transfer interactions .

- Hydrophobic substituents (e.g., arylalkyl chains) improve membrane permeability, critical for intracellular targets .

- Polar groups (e.g., hydroxyl or carboxylate) reduce activity in lipid-rich environments but enhance solubility for in vitro assays .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks during reactions involving volatile solvents (e.g., THF) .

- Waste disposal : Segregate halogenated byproducts for professional hazardous waste treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。